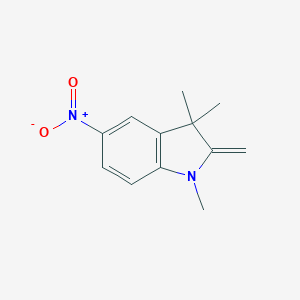

1,3,3-Trimethyl-2-methylene-5-nitroindoline

説明

特性

IUPAC Name |

1,3,3-trimethyl-2-methylidene-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFGEAVJRDAMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189950 | |

| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36429-14-8 | |

| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36429-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036429148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethyl-2-methylene-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,3-Trimethyl-2-methylene-5-nitroindoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,3-Trimethyl-2-methylene-5-nitroindoline, a derivative of Fischer's base, is a heterocyclic compound with significant potential in various chemical and pharmaceutical research areas. The presence of the nitro group on the indoline scaffold imparts unique electronic properties that can be exploited in the synthesis of novel dyes, and potentially, in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing upon data from related molecules to inform future research directions.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position of the 1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base) framework significantly alters the electron density of the aromatic ring, influencing its reactivity and potential biological interactions. While Fischer's base itself is a well-established precursor in the synthesis of cyanine dyes and other chromogenic materials, its 5-nitro derivative remains a less explored yet promising molecule.[1] This guide aims to consolidate the available information and provide a foundational understanding of this compound for researchers interested in its synthesis and application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| CAS Number | 36429-14-8 | [2] |

| Appearance | Expected to be a colored solid | Inferred from nitroaromatic compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from structural similarity |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2,3,3-trimethylindolenine. The first step involves the nitration of the indolenine ring, followed by N-methylation to introduce the methyl group at the nitrogen atom and form the exocyclic methylene group.

Step 1: Synthesis of 5-Nitro-2,3,3-trimethylindolenine

This procedure is adapted from a documented nitration of 2,3,3-trimethylindolenine.[3]

Reaction Scheme:

Caption: Nitration of 2,3,3-trimethylindolenine.

Protocol:

-

In a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL).

-

Cool the mixture in an ice bath.

-

Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).

-

Add the nitrating mixture dropwise to the stirred indolenine solution, maintaining the temperature in the ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Pour the reaction mixture over approximately 500 g of ice to precipitate the product.

-

Allow the mixture to stand overnight.

-

Neutralize the mixture to pH 8 by the slow addition of sodium hydroxide pellets.

-

Collect the resulting precipitate by vacuum filtration and wash with deionized water (500 mL).

-

Dissolve the solid in a minimum amount of hot methanol, filter to remove any impurities, and evaporate the solvent to obtain 5-nitro-2,3,3-trimethylindolenine as a red solid. The reported yield for this reaction is approximately 78%.[3]

Characterization Data for 5-Nitro-2,3,3-trimethylindolenine: [3]

-

¹H NMR (300 MHz, Chloroform-d): δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 8.16 (d, J = 2.1 Hz, 1H, Ar-H), 7.61 (d, J = 8.5 Hz, 1H, Ar-H), 2.36 (s, 3H, C-CH₃), 1.37 (s, 6H, 2C-CH₃).

-

¹³C NMR (300 MHz, Chloroform-d): δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02.

-

IR (ATR, cm⁻¹): 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738. The strong absorptions at approximately 1515 cm⁻¹ and 1333 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4]

-

GC-MS (EI) m/z: 204.05 ([M-H]⁺).

Step 2: Synthesis of this compound

This step involves the N-methylation of the synthesized 5-nitro-2,3,3-trimethylindolenine. The following protocol is based on a general method for the methylation of indolenine derivatives.[5]

Reaction Scheme:

Caption: N-methylation of 5-nitro-2,3,3-trimethylindolenine.

Protocol:

-

Create a suspension of 5-nitro-2,3,3-trimethylindolenine (e.g., 10 mmol) and sodium bicarbonate (e.g., 20 mmol) in water (e.g., 50 mL).

-

With stirring, add dimethyl sulfate (e.g., 12 mmol).

-

Heat the reaction mixture to approximately 65°C for 5 hours.

-

After cooling, the product will likely separate as an oil or solid.

-

Extract the product with a suitable organic solvent such as toluene or dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic and Analytical Data (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, a singlet for the exocyclic methylene protons, a singlet for the gem-dimethyl groups at the C3 position, and signals in the aromatic region corresponding to the protons on the nitro-substituted benzene ring.

-

¹³C NMR: The spectrum should display signals for the N-methyl carbon, the exocyclic methylene carbon, the quaternary carbon at C3, the gem-dimethyl carbons, and the aromatic carbons, with the carbon bearing the nitro group showing a characteristic downfield shift.

-

IR Spectroscopy: The IR spectrum will be characterized by the strong asymmetric and symmetric stretching vibrations of the C-NO₂ group, typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4] Other characteristic peaks will include C-H stretching and bending vibrations for the methyl and methylene groups, and C=C stretching vibrations for the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ).

Potential Applications in Drug Development

The incorporation of a nitro group into the indoline scaffold opens up possibilities for its application in drug discovery and development. Nitroaromatic compounds are known to possess a wide range of biological activities.

Anticancer Activity

Numerous 5-nitroindole derivatives have demonstrated potent anticancer activity.[6] These compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.[6] While direct studies on this compound are lacking, its structural similarity to other cytotoxic 5-nitroindole derivatives suggests that it may also exhibit antiproliferative properties. The electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with biological targets.

Antimicrobial Activity

The indoline-2,3-dione scaffold, which shares structural similarities with the indoline core, is associated with antimicrobial properties against various bacterial and fungal strains.[6] Furthermore, the presence of a nitro group on an aromatic ring is a common feature in many antimicrobial drugs. Therefore, it is plausible that this compound could exhibit antimicrobial activity. Research on other 5-nitroindolinyl derivatives has shown that they can be potent antibacterial agents.[7]

Future Perspectives

This compound represents a versatile chemical entity with untapped potential. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yielding and scalable synthesis protocol is crucial for making this compound more accessible for research.

-

Comprehensive Characterization: A thorough analysis of its physicochemical and spectroscopic properties is necessary to establish a complete profile of the compound.

-

Biological Evaluation: In-depth studies are required to investigate its potential anticancer, antimicrobial, and other biological activities. This should include screening against a panel of cancer cell lines and microbial strains, as well as mechanistic studies to identify its molecular targets.

-

Analogue Synthesis: The synthesis and evaluation of a library of related derivatives with modifications to the substituent on the aromatic ring could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This technical guide has provided a detailed overview of the synthesis, and predicted chemical properties of this compound. By combining established synthetic methodologies for nitration and N-methylation of indolenine derivatives, a clear pathway to this molecule has been outlined. While direct experimental data on its biological activity is limited, the known pharmacological profiles of related 5-nitroindole and indoline derivatives strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.

References

- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

1,3,3-Trimethyl-2-methyleneindoline. PubChem; CID 8351. Available from: [Link]

- Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper. Benchchem.

- Functional Groups In Organic Chemistry. (2010).

- Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers.

- Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. (n.d.).

- 1,3,3-Trimethyl-2-methyleneindoline(118-12-7) 13C NMR spectrum. ChemicalBook.

- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).

- IR: nitro groups. (n.d.).

- Synthesis of some azo dyes based on 2,3,3-trimethyl-3h-indolenine. (n.d.).

- Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv

- 1H NMR: How Many Signals? (2022). Master Organic Chemistry.

- Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.

- FTIR spectrum of control indole.

- 1H NMR spectra of 4-(5-nitrofurfuralideamino)-3-ethyl-5-mercapto-1,2,4-triazole.

- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.

- Biologically Oriented Hybrids of Indole and Hydantoin Deriv

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Deriv

- DNA Methylation: A Timeline of Methods and Applic

- Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.).

- Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives.

- Fischer indole synthesis applied to the total synthesis of n

- Methylation of indole compounds using dimethyl carbonate.

- Increased antibacterial properties of indoline-derived phenolic Mannich bases. ChemRxiv.

- FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.).

- Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. (n.d.). RSC Advances.

- 1,3,3-Trimethyl-2-methyleneindoline 97 118-12-7. Sigma-Aldrich.

- The Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Genome-Wide Hypomethyl

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Indole. NIST WebBook.

- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax.

- Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry.

- 2,3,3-Trimethylindolenine 98 1640-39-7. Sigma-Aldrich.

- In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. (2022).

- Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Deriv

- DNA Methylation: A Timeline of Methods and Applic

- Methylation of indole compounds using dimethy carbonate.

- Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (n.d.).

Sources

- 1. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 2. 6-Nitroindoline(19727-83-4) IR Spectrum [chemicalbook.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1,3,3-Trimethyl-2-methylene-5-nitroindoline (CAS 36429-14-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,3-trimethyl-2-methylene-5-nitroindoline, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The strategic placement of a nitro group on the indoline scaffold imparts unique electronic properties, making it a valuable precursor for a range of functional molecules. This document details a proposed synthetic pathway, discusses its physicochemical properties and reactivity, and explores its potential applications, particularly in the realm of medicinal chemistry. The information presented herein is synthesized from established chemical principles and data from closely related analogues to provide a robust resource for laboratory professionals.

Introduction: The Significance of the 5-Nitroindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position, as seen in this compound, significantly modulates the electronic and chemical properties of the molecule. The potent electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and can influence the molecule's interaction with biological targets. This makes 5-nitroindoline derivatives, such as the subject of this guide, highly valuable intermediates in the synthesis of novel therapeutics and functional dyes.

Recent research has highlighted the potential of 5-nitroindole derivatives in oncology. For instance, certain pyrrolidine-substituted 5-nitroindoles have been identified as binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer activity.[1] Furthermore, the 5-nitroindoline core is being explored for the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which have potential anti-inflammatory applications.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 36429-14-8 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |

| Molecular Weight | 218.25 g/mol | [3] |

| Alternate Names | 5-Nitro-1,3,3-trimethyl-2-methylene-2,3-dihydroindole; 2,3-Dihydro-1,3,3-trimethyl-2-methylene-5-nitro-1H-indole | [3] |

| Appearance | Expected to be a crystalline solid, likely yellow to orange in color.[4] | N/A |

Spectroscopic Data (Predicted and from Precursors):

-

¹H NMR: The spectrum is expected to show singlets for the gem-dimethyl groups and the N-methyl group. The exocyclic methylene protons will likely appear as two distinct singlets. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Key signals will include those for the quaternary carbons of the gem-dimethyl group and the C2 and C3a carbons of the indoline ring. The presence of the nitro group will cause a downfield shift of the aromatic carbons it is attached to and the carbons ortho and para to it.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z 218.

Synthesis and Mechanism

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the well-established Fischer indole synthesis, followed by nitration and subsequent N-alkylation and functionalization.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,3,3-Trimethylindolenine

The initial step involves the synthesis of the indolenine core via the Fischer indole synthesis. This reaction condenses an arylhydrazine with a ketone under acidic conditions.[5]

Experimental Protocol (Adapted from established procedures): [6]

-

A mixture of aniline (or a suitable precursor to phenylhydrazine) and 2-methyl-2-hydroxy-butan-3-one in toluene with a catalytic amount of acetic acid is heated with azeotropic removal of water.

-

After the theoretical amount of water is collected, the solvent is distilled off, and the residue is heated to a higher temperature (e.g., 220 °C) to effect cyclization.

-

The crude product is then purified by vacuum distillation to yield 2,3,3-trimethylindolenine.

Step 2: Nitration to 5-Nitro-2,3,3-trimethylindolenine

The synthesized indolenine is then nitrated to introduce the nitro group at the 5-position of the benzene ring. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, 2,3,3-trimethylindolenine is dissolved in concentrated sulfuric acid, maintaining the temperature below 5 °C.[5]

-

A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the stirring solution, ensuring the temperature does not exceed 5 °C. The use of sulfuric acid as a solvent and protonating agent activates the indole ring for electrophilic substitution.[5]

-

After the addition is complete, the reaction mixture is stirred for a designated period while monitoring the reaction progress by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 5-nitro-2,3,3-trimethylindolenine.

Step 3: N-Methylation and Methylene Functionalization

The final steps involve the N-methylation of the indolenine nitrogen and the formation of the exocyclic methylene group.

Experimental Protocol (Adapted from a patent for similar derivatives): [7][8]

-

A suspension of 5-nitro-2,3,3-trimethylindolenine, an alkaline compound such as sodium bicarbonate or magnesium oxide, and water is prepared.[7]

-

A methylating agent, such as dimethyl sulfate, is added dropwise to the stirred suspension. The reaction is then heated (e.g., to 60-65 °C) for several hours.[7] This step forms the 1,3,3-trimethyl-5-nitro-3H-indolium salt.

-

The reaction mixture is then treated with a base to deprotonate the methyl group at the 2-position, leading to the formation of the exocyclic methylene double bond of the final product, this compound.

-

The product can be extracted with an organic solvent and purified by vacuum distillation or recrystallization.

Reactivity and Potential Synthetic Transformations

The chemical reactivity of this compound is dictated by several key structural features:

-

The Exocyclic Methylene Group: This enamine-like double bond is nucleophilic and susceptible to attack by various electrophiles.

-

The Nitro Group: The nitro group can be reduced to an amino group, which is a versatile handle for further functionalization, such as in the synthesis of amides, sulfonamides, or for use in coupling reactions.

-

The Aromatic Ring: The electron-deficient aromatic ring can undergo nucleophilic aromatic substitution reactions under certain conditions.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

The 5-nitroindoline scaffold is a promising platform for the development of novel therapeutic agents. The presence of the nitro group can be crucial for biological activity, and its reduction to an amine provides a pathway for creating libraries of analogues for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Anticancer Agents: As previously mentioned, 5-nitroindole derivatives have shown promise as c-Myc G-quadruplex binders, a novel strategy in cancer therapy.[1] The structural features of this compound make it an interesting candidate for exploration in this area.

-

Anti-inflammatory Drugs: The indoline core is present in several anti-inflammatory agents. The development of 5-nitroindoline-based compounds as dual 5-LOX/sEH inhibitors is an active area of research.[2]

-

Antimicrobial Agents: The diverse biological activity of nitro compounds is well-documented, with many exhibiting antimicrobial properties.[9] 5-nitroindoline-2-one derivatives have been investigated for their antibacterial and antifungal activities.[10]

Safety and Handling

General Safety Precautions: [11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The unique electronic properties conferred by the 5-nitro group make it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a foundational understanding of this compound, intended to facilitate its use in further research and development endeavors.

References

- Bassyouni, F., El Hefnawi, M., El Rashed, A., & Rehim, M. A. (2017).

- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole. BenchChem.

- Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

- Russo, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15120.

- Fisher Scientific. (2021). Safety Data Sheet: 5-Nitroindole. Fisher Scientific.

- BenchChem. (n.d.). 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8. BenchChem.

- BenchChem. (2025).

- Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Nitro-1H-indole-3-carbaldehyde. Thermo Fisher Scientific.

- Chemius. (n.d.). nitro razredčilo. Chemius.

- Nitrogénművek Zrt. (n.d.). Nitrosol (30% N). Genezis Partner.

- BenchChem. (2025). Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper. BenchChem.

- BenchChem. (2025). Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione Synthesis. BenchChem.

- BenchChem. (2025). optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis. BenchChem.

- Heowns, et al. (n.d.). Supporting Information Materials. The Royal Society of Chemistry.

- DE2154246C2. (1973). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

- US7056348B2. (2006). 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Methylene-5-nitro-1,3,3-trimethylindoline. SCBT.

- US7056348B2. (2006). 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.

- CymitQuimica. (n.d.). CAS 3484-22-8: 5-Nitro-2,3,3-trimethylindolenine. CymitQuimica.

- PrepChem. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine. PrepChem.com.

- Mendoza-Martinez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. CAS 3484-22-8: 5-Nitro-2,3,3-trimethylindolenine [cymitquimica.com]

- 5. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 8. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Characteristics of 1,3,3-Trimethyl-2-methylene-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of 1,3,3-Trimethyl-2-methylene-5-nitroindoline, a heterocyclic organic compound of significant interest in various chemical and pharmaceutical research fields. This document delves into the structural, physical, and spectral properties of the molecule, offering a foundational understanding for its application in synthesis, materials science, and drug development. The guide is structured to provide not only a compilation of data but also insights into the experimental methodologies for the determination of these properties, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound, also known as 5-nitro Fischer's base, is a derivative of the well-known Fischer's base. The introduction of a nitro group at the 5-position of the indoline ring significantly influences its electronic properties, reactivity, and ultimately, its physical characteristics. This modification enhances the compound's potential as a building block in the synthesis of cyanine dyes, photochromic materials, and pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in these applications.

This guide will systematically present the known physical and spectral data for this compound, compare it with its non-nitrated analog where relevant, and provide standardized protocols for the experimental determination of these characteristics.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Boiling Point | 330 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8 °C | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is scarce, a qualitative assessment can be made based on its chemical structure and the known properties of similar compounds.

The presence of the polar nitro group is expected to increase its solubility in polar organic solvents compared to the non-polar Fischer's base. However, the overall molecule retains significant non-polar character due to the trimethylated indoline core.

Expected Solubility:

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.

-

Moderate Solubility: Alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low to Insoluble: Non-polar solvents (e.g., hexane, toluene) and water.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound involves the following steps:

-

Solvent Selection: Choose a range of solvents with varying polarities.

-

Sample Preparation: Accurately weigh a small amount of this compound.

-

Titration: Gradually add the solvent of interest to the compound at a constant temperature, with continuous stirring, until the solid is completely dissolved.

-

Quantification: Record the volume of solvent required to dissolve the known mass of the compound.

-

Expression of Results: Express the solubility in terms of mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands influenced by the conjugated system of the indoline ring and the nitro group. The nitro group, being a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maxima compared to Fischer's base.

While a specific experimental spectrum for this compound is not available in the cited literature, the UV properties of similar nitro-olefin derivatives of Fischer's base show intense absorption bands.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands are expected to be:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and methylene): ~1600-1650 cm⁻¹

-

Asymmetric NO₂ stretching: ~1500-1550 cm⁻¹

-

Symmetric NO₂ stretching: ~1330-1370 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

The presence of strong absorption bands in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ is a strong indicator of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals include:

-

Singlets for the two gem-dimethyl groups at the C3 position.

-

A singlet for the N-methyl group.

-

A singlet for the exocyclic methylene protons.

-

Signals in the aromatic region for the protons on the benzene ring, with splitting patterns indicative of their substitution.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The introduction of the nitro group is expected to cause a downfield shift for the carbon atom to which it is attached and influence the chemical shifts of other carbons in the aromatic ring.

Caption: Integrated spectroscopic approach for compound characterization.

Conclusion

This technical guide has synthesized the available information on the physical characteristics of this compound. While foundational data such as molecular formula, weight, and boiling point are established, a complete experimental profile, particularly regarding its melting point, detailed solubility, and comprehensive spectral data, remains an area for further investigation. The provided experimental protocols offer a framework for researchers to obtain this missing information, which is crucial for the advancement of its applications in various scientific domains. The insights into its expected properties, based on analogous compounds, serve as a valuable reference for scientists and professionals working with this versatile molecule.

References

Sources

Spectroscopic data for 1,3,3-Trimethyl-2-methylene-5-nitroindoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,3-Trimethyl-2-methylene-5-nitroindoline

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of various dyes and functional materials. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes predictive data and established principles to offer a robust characterization framework. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the rationale behind spectral interpretation and providing field-proven protocols for data acquisition.

Molecular Structure and Core Characteristics

This compound, with the CAS number 36429-14-8, is a derivative of Fischer's base.[1] The introduction of a nitro group at the 5-position of the indoline ring significantly influences its electronic properties and, consequently, its spectroscopic signature.

Key Molecular Information:

Below is the chemical structure rendered to illustrate atom numbering for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. The strong electron-withdrawing nature of the 5-nitro group is expected to deshield nearby aromatic protons, shifting their signals downfield compared to the unsubstituted parent compound.

¹H NMR Spectroscopy (Predicted)

Based on the structure, we anticipate signals corresponding to three aromatic protons, one exocyclic methylene group, one N-methyl group, and two equivalent geminal methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | d | 1H | H-4 | Ortho to the strongly withdrawing NO₂ group, experiencing maximum deshielding. |

| ~7.9 | dd | 1H | H-6 | Meta to the NO₂ group and ortho to the nitrogen atom. |

| ~6.8 | d | 1H | H-7 | Least affected by the NO₂ group, shifted downfield relative to the parent compound. |

| ~4.0 & ~3.8 | s, s | 1H, 1H | =CH₂ (C9) | Diastereotopic protons of the exocyclic methylene group, appearing as two singlets. |

| ~2.9 | s | 3H | N-CH₃ (C8) | Singlet for the N-methyl group. |

| ~1.3 | s | 6H | gem-di-CH₃ (C10, C11) | Singlet for the two magnetically equivalent methyl groups at the C3 position. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The available data for the chemical shifts are presented and assigned below.[2]

| Chemical Shift (δ, ppm)[2] | Assignment | Rationale |

| 168.0 | C2 | Quaternary carbon of the enamine system, significantly downfield. |

| 152.2 | C7a | Aromatic quaternary carbon attached to nitrogen. |

| 142.1 | C5 | Aromatic carbon directly attached to the electron-withdrawing NO₂ group. |

| 136.0 | C3a | Aromatic quaternary carbon adjacent to the gem-dimethyl group. |

| 126.1 | C6 | Aromatic CH carbon. |

| 117.7 | C4 | Aromatic CH carbon ortho to the NO₂ group. |

| 106.8 | C7 | Aromatic CH carbon adjacent to the fusion with the five-membered ring. |

| 76.5 | C9 (=CH₂) | Methylene carbon, shifted upfield relative to the C=C quaternary carbon. |

| 46.8 | C3 | Quaternary sp³ carbon bearing the gem-dimethyl groups. |

| 29.1 | C8 (N-CH₃) | N-methyl carbon. |

| 28.1 | C10, C11 | Equivalent gem-dimethyl carbons. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra.

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by vibrations from the nitro group, the aromatic ring, and the alkyl moieties.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale |

| ~1520 and ~1340 | Asymmetric & Symmetric Stretch | Aromatic Nitro (NO₂) | These two strong bands are highly characteristic of aromatic nitro compounds.[3] |

| ~1640 | C=C Stretch | Exocyclic Methylene | The stretching vibration of the carbon-carbon double bond. |

| ~1600 and ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~2960-2850 | C-H Stretch | Methyl/Methylene | Aliphatic C-H stretching from the trimethyl and methylene groups. |

| ~1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for analyzing liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample or one drop of the liquid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺•): The molecular formula C₁₂H₁₄N₂O₂ gives an exact mass of 218.1055. A high-resolution mass spectrum should show a prominent peak at this m/z value.

-

Key Fragmentation Pathways: The molecule is expected to fragment in predictable ways under electron ionization (EI). The most common fragmentations involve the loss of the nitro group or a methyl radical.

| m/z (Predicted) | Fragment Lost | Fragment Structure |

| 203 | •CH₃ | [M - CH₃]⁺ (Loss of a methyl group from the gem-dimethyl) |

| 188 | •NO | [M - NO]⁺ |

| 172 | •NO₂ | [M - NO₂]⁺ (Loss of the nitro group) |

| 157 | •NO₂, •CH₃ | [M - NO₂ - CH₃]⁺ (Subsequent loss of a methyl radical) |

The fragmentation pathway involving the loss of a methyl radical is a characteristic feature of compounds containing a gem-dimethyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation (M⁺•).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The signals are processed to generate a mass spectrum, which plots ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugated system, including the aromatic ring, the exocyclic double bond, and the nitro group, is expected to result in strong absorption in the UV region.

-

Chromophores: The primary chromophore is the 5-nitroindoline system. The nitro group acts as a powerful auxochrome and is part of the conjugated π-system.

-

Predicted Absorption: Nitroindole isomers are known to absorb broadly in the 300-400 nm range.[4] For 5-nitroindoline derivatives, a strong absorption peak (π → π* transition) is expected around 320-350 nm.[4] The exact position (λₘₐₓ) will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Cuvette Preparation: Clean a pair of quartz cuvettes. Fill one cuvette (the reference) with the pure solvent and the other with the sample solution.

-

Instrument Setup: Place the reference and sample cuvettes in the spectrophotometer.

-

Baseline Correction: Perform a baseline correction using the solvent-filled cuvette to zero the absorbance across the desired wavelength range (e.g., 200-600 nm).

-

Spectrum Acquisition: Scan the sample to record its absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic profile of this compound is distinct and allows for its unambiguous identification. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework, with the downfield shifts in the aromatic region confirming the position of the nitro substituent. IR spectroscopy validates the presence of key functional groups, particularly the characteristic strong stretches of the NO₂ group. Mass spectrometry confirms the molecular weight and reveals logical fragmentation patterns, such as the loss of methyl and nitro radicals. Finally, UV-Vis spectroscopy highlights the electronic nature of this conjugated system. Together, these techniques provide a comprehensive and self-validating dataset essential for quality control and further research.

References

- 1,3,3-Trimethyl-2-methylene-5-nitro-indoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351. PubChem.

- 2-Methylene-5-nitro-1,3,3-trimethylindoline | CAS 36429-14-8. Santa Cruz Biotechnology.

- 1,3,3-Trimethyl-2-methyleneindoline(118-12-7) 1H NMR spectrum. ChemicalBook.

- 1,3,3-Trimethyl-2-methylen-indoline-5-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

- 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. NIST WebBook.

- Mass spectrum (electron ionization) of 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. NIST WebBook.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3,3-Trimethyl-2-methylene-5-nitroindoline

Section 1: Introduction

1,3,3-Trimethyl-2-methylene-5-nitroindoline is a heterocyclic compound derived from Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). Fischer's base and its derivatives are crucial intermediates in the synthesis of various dyes, particularly methine and azomethine dyes used for coloring polyacrylonitrile fibers[1][2]. The introduction of a nitro group at the 5-position of the indoline ring significantly modulates the electronic properties of the molecule, influencing its reactivity and spectroscopic characteristics.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. For researchers in synthetic chemistry and drug development, NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. This document offers a detailed interpretation of the expected spectrum, explains the underlying principles governing the chemical shifts and coupling patterns, and provides a robust, field-proven protocol for acquiring high-quality spectral data.

Section 2: Molecular Structure and Proton Environments

The structural integrity of this compound is confirmed through the precise assignment of its proton environments in the ¹H NMR spectrum. The molecule possesses 14 protons distributed across six distinct chemical environments, as illustrated below. The nitro group (NO₂) at the C5 position is a powerful electron-withdrawing group, which exerts a strong deshielding effect on nearby aromatic protons, a key feature in the spectral analysis.

Caption: Molecular structure of this compound with key proton groups labeled (A-F).

The six non-equivalent proton environments are:

-

A (6H): The two methyl groups attached to C3 (gem-dimethyl). Due to free rotation, these six protons are chemically equivalent.

-

B (3H): The methyl group attached to the nitrogen atom (N-CH₃).

-

C (2H): The exocyclic methylene protons (=CH₂). These two protons are chemically equivalent.

-

D (1H): The aromatic proton at the C7 position.

-

E (1H): The aromatic proton at the C6 position.

-

F (1H): The aromatic proton at the C4 position.

Section 3: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established data for the parent compound, Fischer's base[3], and the known anisotropic and electronic effects of a nitro substituent on an aromatic ring[4]. The electron-withdrawing nature of the NO₂ group is expected to shift the aromatic protons ortho (H4, H6) and para (H7, relative to the benzene ring itself) to a lower field (higher ppm value).

| Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constant (J, Hz) |

| A | C(CH₃)₂ | ~ 1.35 | 6H | Singlet (s) | N/A |

| B | N-CH₃ | ~ 2.80 | 3H | Singlet (s) | N/A |

| C | =CH₂ | ~ 3.90 | 2H | Singlet (s) | N/A |

| D | Ar-H7 | ~ 6.80 | 1H | Doublet (d) | Jortho ≈ 8.5 Hz |

| E | Ar-H6 | ~ 8.05 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.2 Hz |

| F | Ar-H4 | ~ 8.15 | 1H | Doublet (d) | Jmeta ≈ 2.2 Hz |

Section 4: Detailed Spectral Interpretation

A rigorous interpretation of the ¹H NMR spectrum involves analyzing each region and correlating the signals to the molecular structure.

Aliphatic Region (δ 1.0 - 3.0 ppm)

This region is characterized by two sharp singlets corresponding to the methyl groups.

-

C3 Gem-Dimethyl Protons (A, ~1.35 ppm): The six protons of the two methyl groups at the C3 position are equivalent and do not have any adjacent non-equivalent protons to couple with. Consequently, they appear as a strong singlet with an integration of 6H. This signal is typically found in the upfield region due to its shielded aliphatic nature.

-

N-Methyl Protons (B, ~2.80 ppm): The three protons of the methyl group attached to the nitrogen atom also appear as a distinct singlet with an integration of 3H. Its position is slightly downfield compared to the C3 methyls due to the electron-withdrawing effect of the adjacent nitrogen atom.

Olefinic Region (δ 3.5 - 4.5 ppm)

-

Exocyclic Methylene Protons (C, ~3.90 ppm): The two protons of the exocyclic methylene group are equivalent and present as a singlet integrating to 2H. Their chemical shift is significantly downfield from the aliphatic methyl protons because they are vinylic and part of a conjugated enamine system, which deshields them.

Aromatic Region (δ 6.5 - 8.5 ppm)

This region is the most informative for confirming the substitution pattern on the indoline ring. The strong electron-withdrawing and deshielding effect of the C5-nitro group is paramount here.

-

H7 Proton (D, ~6.80 ppm): This proton is ortho to the C6 proton (H-E) and will be split into a doublet by it (Jortho ≈ 8.5 Hz). It is the most upfield of the aromatic signals as it is furthest from the nitro group and adjacent to the electron-donating nitrogen atom's ring fusion point.

-

H6 Proton (E, ~8.05 ppm): This proton experiences significant deshielding from the adjacent nitro group. It is coupled to two different protons: H7 (ortho-coupling, J ≈ 8.5 Hz) and H4 (meta-coupling, J ≈ 2.2 Hz). This results in a doublet of doublets, a highly diagnostic pattern for this structure.

-

H4 Proton (F, ~8.15 ppm): This proton is ortho to the nitro group and is therefore the most deshielded aromatic proton. It is coupled only to H6 through a weaker meta-coupling (J ≈ 2.2 Hz), resulting in a doublet.

Section 5: Experimental Protocol for ¹H NMR Acquisition

This protocol describes a self-validating system for obtaining a high-fidelity ¹H NMR spectrum. The integrity of the final spectrum is ensured by careful sample preparation and systematic calibration of the instrument.

Workflow Diagram

Caption: Standard workflow for ¹H NMR spectroscopy from sample preparation to final analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds[5].

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add 1-2 µL of a tetramethylsilane (TMS) solution as an internal standard for chemical shift calibration (δ = 0.00 ppm)[6].

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

-

-

Spectrometer Setup (400 MHz or higher recommended):

-

Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of ¹H nuclei and the impedance is matched to the electronics to ensure maximum signal-to-noise.

-

Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

-

-

Data Acquisition:

-

Load a standard set of ¹H acquisition parameters.

-

Number of Scans (NS): Set to 16 or 32. Averaging multiple scans improves the signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient to allow for nuclear relaxation between pulses.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure proper digitization of the resulting signal (Free Induction Decay or FID).

-

Initiate the acquisition.

-

-

Data Processing:

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated. For validation, the relative integral values should correspond to the 6:3:2:1:1:1 proton ratio of the molecule.

-

Section 6: Conclusion

The ¹H NMR spectrum of this compound provides a distinctive and information-rich fingerprint of its molecular structure. The key identifying features are the three upfield singlets corresponding to the methyl and methylene protons, and the highly diagnostic downfield pattern of the three aromatic protons. The significant deshielding and characteristic splitting (d, dd, d) observed in the aromatic region are direct consequences of the C5-nitro group's electronic influence. This detailed guide serves as a valuable resource for researchers, enabling confident structural verification, purity analysis, and quality control of this important synthetic intermediate.

Section 7: References

-

PubChem. 1,3,3-Trimethyl-2-methyleneindoline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information Materials for a related study. [Link]

-

Arkat USA, Inc. Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. [Link]

-

ResearchGate. 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]

-

ResearchGate. Data on synthesis and characterization of new p-nitro stilbene Schiff bases derivatives. [Link]

-

ResearchGate. Indirect H-1 NMR characterization of H-2@C-60 nitroxide derivatives. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

-

American Chemical Society. Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug. [Link]

-

Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

MDPI. Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

Google Patents. Method for producing 2,3,3-trimethylindolenine.

Sources

- 1. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 2. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 3. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Synthesis of 1,3,3-Trimethyl-2-methylene-5-nitroindoline

An In-Depth Guide to the for Advanced Research Applications

Introduction: The Significance of Substituted Indolines

1,3,3-Trimethyl-2-methylene-5-nitroindoline, a derivative of the well-known Fischer's base, is a heterocyclic compound of significant interest in the fields of chemical synthesis and materials science. The parent compound, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), serves as a crucial intermediate in the synthesis of a wide array of methine and azomethine dyes.[1][2] The introduction of a nitro group at the 5-position of the indoline ring modulates the electronic properties of the molecule, opening avenues for its use as a building block in the development of novel photochromic materials, nonlinear optical systems, and specialized dyes.[3] Derivatives of this scaffold have also been explored for their biological activities, making them attractive targets in medicinal chemistry and drug development.[2]

This application note provides a comprehensive, three-part protocol for the synthesis of this compound. The guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern each transformation. The synthesis is presented as a self-validating system, with clear benchmarks and characterization data to ensure reproducibility and high purity of the final product.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct stages, beginning with the construction of the core indolenine ring system, followed by methylation to form Fischer's base, and culminating in the selective nitration of the aromatic ring.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,3,3-Trimethylindolenine via Fischer Indole Synthesis

Principle and Mechanism

The foundational step in this synthesis is the construction of the indole core structure using the Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883.[4] This reaction produces the aromatic heterocycle from a phenylhydrazine and a ketone under acidic conditions.[4] The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A proton-catalyzed[5][5]-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring system.[4] Using 3,3-dimethyl-2-butanone (methyl isopropyl ketone) as the carbonyl component leads directly to the desired 2,3,3-trimethylindolenine precursor.[5]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol

Materials:

-

Phenylhydrazine

-

3,3-Dimethyl-2-butanone (Methyl isopropyl ketone)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Heating mantle

-

Separatory funnel

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine equimolar quantities of phenylhydrazine and 3,3-dimethyl-2-butanone in toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the complete formation of the phenylhydrazone.

-

Cyclization: Cool the reaction mixture. Cautiously add the acid catalyst (e.g., polyphosphoric acid or ZnCl₂) portion-wise while stirring.[5][6] The reaction is exothermic.

-

Reaction Completion: Heat the mixture, typically at temperatures ranging from 150-180°C, for several hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it over ice water.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.[7] Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude 2,3,3-trimethylindolenine can be purified by vacuum distillation.[7]

Safety Precautions:

-

Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction with the acid catalyst is exothermic and should be performed with caution.

-

Work with heated solvents and perform distillations behind a safety shield.

Part 2: Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Principle and Mechanism

This step involves the quaternization of the nitrogen atom in 2,3,3-trimethylindolenine with a methylating agent, followed by deprotonation to form the exocyclic double bond. Dimethyl sulfate is an effective and commonly used methylating agent for this transformation.[1] The reaction proceeds by nucleophilic attack of the indolenine nitrogen on the dimethyl sulfate, forming a quaternary ammonium salt. A base, such as magnesium oxide or sodium bicarbonate, is then used to abstract a proton from the C2-methyl group, which is now acidic due to the adjacent positively charged nitrogen. This results in an E2-like elimination, yielding the stable 1,3,3-trimethyl-2-methyleneindoline (Fischer's base).[1]

Experimental Protocol

Materials:

-

2,3,3-Trimethylindolenine (from Part 1)

-

Dimethyl sulfate

-

Magnesium oxide (MgO) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, create a suspension of 2,3,3-trimethylindolenine and magnesium oxide (or sodium bicarbonate) in water.[1]

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate dropwise via a dropping funnel. The addition should be controlled to maintain the reaction temperature, which may rise. A typical target temperature is around 60-65°C.[1]

-

Reaction Period: After the addition is complete, continue to stir the mixture at 60-65°C for approximately 3-5 hours to ensure the reaction goes to completion.[1]

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the product with toluene.

-

Purification: Wash the combined toluene extracts with water to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the toluene by rotary evaporation. The resulting crude product, Fischer's base, is an oil that can be purified by vacuum distillation to yield a pale yellow or colorless liquid.[1][2]

Safety Precautions:

-

Dimethyl sulfate is extremely toxic, corrosive, and a potent carcinogen. It must be handled with extreme caution in a certified chemical fume hood. Always wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and full face protection. Have a quenching solution (e.g., concentrated ammonia) readily available for any spills.

-

The reaction is exothermic; maintain careful temperature control.

Part 3:

Principle and Mechanism

The final step is the electrophilic aromatic substitution on the benzene ring of Fischer's base. The electron-donating nature of the heterocyclic portion activates the aromatic ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the para position (C5) relative to the nitrogen atom. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.

Experimental Protocol

This protocol is adapted from a similar nitration of 2,3,3-trimethylindolenine.[8]

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's base, from Part 2)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Beaker, large

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolution in Acid: In a flask, carefully add Fischer's base (1 equivalent) to concentrated sulfuric acid at 0°C in an ice bath. Stir until a homogeneous solution is formed.

-

Preparation of Nitrating Mixture: In a separate flask, prepare a pre-cooled nitrating mixture by slowly adding concentrated nitric acid (approximately 3 equivalents) to concentrated sulfuric acid at 0°C.[8]

-

Nitration Reaction: While maintaining the temperature at 0°C, add the nitrating mixture dropwise to the solution of Fischer's base. Keep the temperature low to prevent side reactions and over-nitration.

-

Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature (or let it warm slowly to room temperature) for a few hours. Monitor the reaction's completion using TLC.[8]

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a cold sodium hydroxide solution to a pH of ~7-8. The product will precipitate as a solid.[8] Isolate the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final this compound.[8]

Safety Precautions:

-

Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles/face shield.

-

The mixing of acids and the quenching/neutralization steps are highly exothermic. Perform these operations slowly, with efficient cooling and stirring.

-

Always add acid to water/ice, never the other way around.

Quantitative Data and Product Characterization

The following table summarizes key physical and chemical properties for the starting material and the final product.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Fischer's Base | C₁₂H₁₅N | 173.25 | Pale yellow to colorless liquid[2] | 248 (lit.)[3] |

| 5-Nitro-Fischer's Base | C₁₂H₁₄N₂O₂ | 218.25 | Yellow/Red Solid[8] | N/A (Solid) |

Note: Data for the 5-nitro derivative is based on analogous compounds.[8] Actual values should be confirmed by experimental analysis (NMR, IR, Mass Spectrometry, and Melting Point).

References

- Vertex AI Search. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents.

- Vertex AI Search. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents.

- Vertex AI Search. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents.

- Vertex AI Search. Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers - arkat usa.

- Vertex AI Search. 1,3,3-trimethyl-2-methyleneindoline | Solubility of Things.

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

- Vertex AI Search. US3865837A - Process for preparing fischer{3 s base - Google Patents.

-

PubChem. 1,3,3-Trimethyl-2-methyleneindoline. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5- -. Available at: [Link]

-

Chongqing Chemdad Co. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. Available at: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. Available at: [Link]

-

Bukia, T., et al. SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Available at: [Link]

-

Wikipedia. Fischer–Hepp rearrangement. Available at: [Link]

-

RSC Publishing. Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons - Chemical Communications. Available at: [Link]

-

Reaxys. Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. Available at: [Link]

-

National Institutes of Health. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. Available at: [Link]

-

Chemsrc. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7. Available at: [Link]

-

PrepChem.com. Synthesis of 2,3,3-trimethyl-indolenine. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

Sources

- 1. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Synthesis of Photochromic Spiropyrans using 1,3,3-Trimethyl-2-methylene-5-nitroindoline

Introduction: The Strategic Importance of the Nitro Group in Spiropyran Design

Spiropyrans represent a prominent class of photochromic molecules, capable of undergoing reversible isomerization between a colorless, spirocyclic form (SP) and a colored, planar merocyanine form (MC) upon stimulation by light. This unique property has positioned them as key components in the development of "smart" materials, including molecular switches, optical data storage systems, and photoswitchable therapeutic agents. The specific spiropyran synthesized from 1,3,3-trimethyl-2-methylene-5-nitroindoline, commonly known as 6'-nitro BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]), is a benchmark compound in this family.[1][2]

The incorporation of a nitro group at the 5-position of the indoline moiety is a deliberate and strategic design choice. This potent electron-withdrawing group significantly influences the electronic distribution within the molecule, thereby modulating its photochromic behavior. Specifically, the nitro group enhances the stability of the zwitterionic merocyanine form, which in turn affects the kinetics of the thermal reversion to the spiropyran form.[3][4] Understanding the synthesis and properties of this particular spiropyran is therefore crucial for researchers aiming to design and develop novel photoresponsive materials with tailored functionalities.

This comprehensive guide provides detailed protocols and technical insights for the synthesis of spiropyrans using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these photochromic compounds in their work.